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molecular formula C8H4F6O B1394893 2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene CAS No. 957146-67-7

2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene

Cat. No. B1394893
M. Wt: 230.11 g/mol
InChI Key: FNVNVIPRLFSOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07442808B2

Procedure details

A 100-L round bottom flask equipped with overhead stirrer, thermocouple, nitrogen inlet, condenser and steam bath was charged with 2-fluoro-5-(trifluoromethyl)phenol (5.50 kg), sodium chlorodifluoroacetate (9.31 kg), and DMF (4 L). There was an exotherm to 46.7° C. when the 4 L of DMF was charged to the flask. The temperature of the reaction was immediately reduced to 19° C. by rapid cooling with an ice/water bath. An additional 37.3 L of DMF (total DMF, 41.3 L) was then slowly charged, maintaining the internal temperature below 30° C. After cooling to ambient temperature, water (5.5 L) was charged, resulting in a 10° C. exotherm. Potassium carbonate (5.28 kg) was then added. The ice water bath was removed and the batch was heated to 97° C. using a steam bath. The reaction was complete after aging for 2 h at 97° C., as evidenced by HPLC assay, with <1% starting material remaining. The reaction was cooled to ambient temperature, and water (42 L) was slowly added. The batch was transferred to a 170-L extractor and extracted with MTBE (2×18 L). The organic layers were combined and washed with water (1×11 L) and brine (1×11 L). The MTBE solution was pumped into a 22-L flask equipped with a thermocouple, distillation apparatus, and a heating mantle. The MTBE was distilled off at 55-118° C. and atmospheric pressure. The desired product was purified by distillation at 120-157° C. and atmospheric pressure, and was isolated as a clear oil.
Quantity
5.5 kg
Type
reactant
Reaction Step One
Quantity
9.31 kg
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
reactant
Reaction Step Two
Name
Quantity
37.3 L
Type
reactant
Reaction Step Three
Quantity
5.28 kg
Type
reactant
Reaction Step Four
Name
Quantity
5.5 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[OH:12].Cl[C:14]([F:19])([F:18])C([O-])=O.[Na+].CN(C=O)C.C(=O)([O-])[O-].[K+].[K+]>O>[F:18][CH:14]([F:19])[O:12][C:3]1[CH:4]=[C:5]([C:8]([F:10])([F:11])[F:9])[CH:6]=[CH:7][C:2]=1[F:1] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
5.5 kg
Type
reactant
Smiles
FC1=C(C=C(C=C1)C(F)(F)F)O
Name
Quantity
9.31 kg
Type
reactant
Smiles
ClC(C(=O)[O-])(F)F.[Na+]
Name
Quantity
4 L
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
4 L
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
37.3 L
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
5.28 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
5.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-L round bottom flask equipped with overhead stirrer
CUSTOM
Type
CUSTOM
Details
to 46.7° C.
ADDITION
Type
ADDITION
Details
was charged to the flask
CUSTOM
Type
CUSTOM
Details
was immediately reduced to 19° C.
TEMPERATURE
Type
TEMPERATURE
Details
by rapid cooling with an ice/water bath
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature below 30° C
CUSTOM
Type
CUSTOM
Details
resulting in a 10° C. exotherm
CUSTOM
Type
CUSTOM
Details
The ice water bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the batch was heated to 97° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to ambient temperature
ADDITION
Type
ADDITION
Details
water (42 L) was slowly added
EXTRACTION
Type
EXTRACTION
Details
extracted with MTBE (2×18 L)
WASH
Type
WASH
Details
washed with water (1×11 L) and brine (1×11 L)
CUSTOM
Type
CUSTOM
Details
The MTBE solution was pumped into a 22-L flask
CUSTOM
Type
CUSTOM
Details
equipped with a thermocouple, distillation apparatus
DISTILLATION
Type
DISTILLATION
Details
The MTBE was distilled off at 55-118° C.
DISTILLATION
Type
DISTILLATION
Details
The desired product was purified by distillation at 120-157° C.
CUSTOM
Type
CUSTOM
Details
atmospheric pressure, and was isolated as a clear oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC(OC1=C(C=CC(=C1)C(F)(F)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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